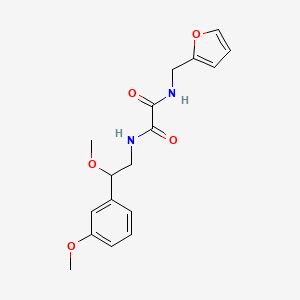

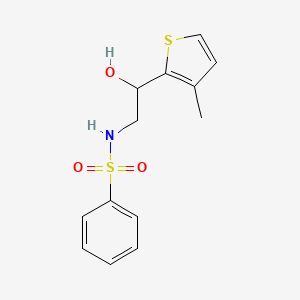

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide” is a chemical compound that contains a thiophene ring, a benzenesulfonamide group, and a hydroxyethyl group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Benzenesulfonamide is a functional group consisting of a benzene ring bonded to a sulfonamide group. The hydroxyethyl group contains a hydroxyl (-OH) group attached to an ethyl group.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate thiophene derivative with a benzenesulfonyl chloride in the presence of a base . The hydroxyethyl group could be introduced through further reactions, but the exact method would depend on the specific requirements of the synthesis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiophene ring and the benzene ring are both aromatic, meaning they have a cyclic, planar arrangement of atoms with delocalized π electrons . The sulfonamide group would form a polar bond with the benzene ring, and the hydroxyethyl group would introduce additional polarity and potential for hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiophene ring, the benzenesulfonamide group, and the hydroxyethyl group. The thiophene ring is electron-rich and could undergo electrophilic aromatic substitution reactions . The sulfonamide group could participate in a variety of reactions, including hydrolysis, condensation, and substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide and hydroxyethyl groups could increase its solubility in polar solvents . Its melting and boiling points would depend on the strength of the intermolecular forces present in the compound .科学的研究の応用

Endothelin Antagonism

- Biphenylsulfonamide derivatives , including compounds with structural similarities to N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide, have been identified as novel series of endothelin-A (ETA) selective antagonists. These compounds have shown potential in inhibiting the pressor effect caused by endothelin-1 (ET-1) infusion, indicating a role in managing conditions like hypertension and cardiovascular diseases (Murugesan et al., 1998).

Kynurenine 3-Hydroxylase Inhibition

- N-(4-phenylthiazol-2-yl)benzenesulfonamides have been investigated for their high-affinity inhibition of kynurenine 3-hydroxylase. This enzyme plays a critical role in the kynurenine pathway, which is implicated in neurodegenerative diseases. Compounds in this class could provide a basis for therapeutic interventions in diseases such as Alzheimer's and Parkinson's (Röver et al., 1997).

Anticancer and Antiviral Activities

- Celecoxib derivatives structured similarly to the compound have demonstrated anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. This suggests a multifaceted potential in drug development for treating various conditions, including cancer and hepatitis C virus (HCV) infections (Küçükgüzel et al., 2013).

Environmental Contaminant Analysis

- Research has also extended into the environmental sciences, where benzotriazoles, benzothiazoles, and benzenesulfonamides , compounds with structural affinities, have been analyzed as emerging contaminants. A novel procedure for their determination in soil samples highlights the importance of these compounds in environmental monitoring and assessment (Speltini et al., 2016).

作用機序

The mechanism of action of this compound would depend on its intended use. For example, if it were developed as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

将来の方向性

Future research could explore the potential applications of this compound. For example, it could be studied for its potential use as a pharmaceutical, given the known biological activity of some thiophene and sulfonamide derivatives . Additionally, its chemical reactivity could be explored to develop new synthetic methods .

特性

IUPAC Name |

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S2/c1-10-7-8-18-13(10)12(15)9-14-19(16,17)11-5-3-2-4-6-11/h2-8,12,14-15H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZOPBZNKWYBKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNS(=O)(=O)C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2927352.png)

![3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine](/img/structure/B2927353.png)

![N-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2927354.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-7-oxa-4-azaspiro[2.5]octan-6-yl]acetic acid](/img/structure/B2927356.png)

![(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2927363.png)

![2-chloro-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2927368.png)

![3-(benzenesulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2927371.png)